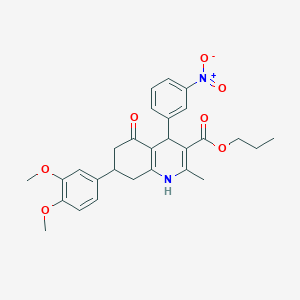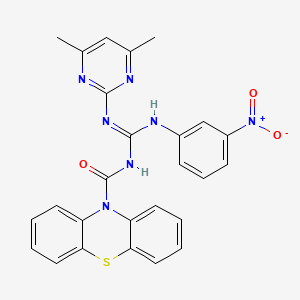
N,N-dibutylimidodicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジブチルイミドジカルボニミドジアミド: は、イミドジカルボニミドジアミド類に属する化学化合物です。この化合物は、イミドジカルボニミドジアミドコアの窒素原子に2つのブチル基が結合したユニークな構造が特徴です。その独特の化学的特性により、さまざまな科学研究用途で利用されています。
準備方法
合成経路と反応条件: N,N-ジブチルイミドジカルボニミドジアミドの合成は、通常、ジシアンジアミドとジブチルアミンを制御された条件下で反応させることにより行われます。反応は通常、エタノールまたはメタノールなどの有機溶媒中で行われ、温度は60〜80℃に維持されます。反応混合物を数時間撹拌して、反応物が目的の生成物に完全に変換されるようにします。
工業生産方法: 工業環境では、N,N-ジブチルイミドジカルボニミドジアミドの生産は、より大きな反応容器と連続フロー反応器を使用することでスケールアップすることができます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。次に、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製され、さまざまな用途に適した高純度化合物が得られます。
化学反応の分析
反応の種類: N,N-ジブチルイミドジカルボニミドジアミドは、次のものを含むいくつかの種類の化学反応を受けます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、1つまたは複数の官能基が他の基に置換される置換反応を受けます。置換反応の一般的な試薬には、ハロゲンとアルキル化剤が含まれます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 反応温度: 25〜50℃。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応温度: 0〜25℃。
置換: ハロゲン、アルキル化剤; 反応温度: 25〜80℃。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりN,N-ジブチルイミドジカルボニミドジアミドオキシドが生成され、還元によりN,N-ジブチルイミドジカルボニミドジアミドヒドリドが生成される場合があります。
科学研究における用途
N,N-ジブチルイミドジカルボニミドジアミドは、次のものを含む科学研究で幅広い用途があります。
化学: 有機合成の試薬として、およびさまざまな化学反応の触媒として使用されます。
生物学: 酵素機構とタンパク質相互作用の研究に使用されます。
医学: 抗高血糖剤としての役割を含む、その潜在的な治療的特性について調査されています。
産業: 特殊化学品の製造に使用され、医薬品の合成の中間体として使用されています。
科学的研究の応用
N,N-DIBUTYL-1-CARBAMIMIDAMIDOMETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
N,N-ジブチルイミドジカルボニミドジアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、活性部位に結合することで特定の酵素を阻害することが知られており、酵素がそれぞれの反応を触媒することを防ぎます。この阻害は、関与する特定の酵素と経路に応じて、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物:
- N,N-ジメチルイミドジカルボニミドジアミド
- N,N-ジエチルイミドジカルボニミドジアミド
- N,N-ジプロピルイミドジカルボニミドジアミド
比較: N,N-ジブチルイミドジカルボニミドジアミドは、そのブチル基によりユニークであり、メチル、エチル、プロピル類似体と比較して異なる化学的および物理的特性を与えます。これらの違いは、化合物の反応性、溶解性、生物学的活性を影響を与える可能性があり、他の類似の化合物が効果的でない可能性のある特定の用途に適しています。
特性
分子式 |
C10H23N5 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
1,1-dibutyl-3-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C10H23N5/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12/h3-8H2,1-2H3,(H5,11,12,13,14) |
InChIキー |
DRFIDKXKHBUJDB-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![N-(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B11635993.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)

![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

